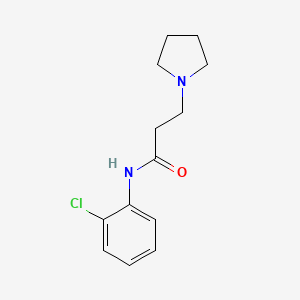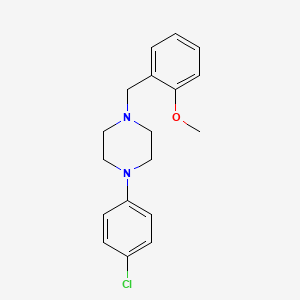![molecular formula C15H13ClFN3O3 B5649197 5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5649197.png)
5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, starting with the functionalization of furans or pyridines followed by cyclization reactions. For instance, a related molecule was synthesized from a 2-acetylfuran starting material, through a series of brominations, condensation, and Suzuki coupling reactions, showcasing the multi-step approach required for such compounds (Ismail et al., 2004). Similarly, derivatives of tetrahydro-1H-imidazo[4,5-c]pyridine, known as spinacines, were synthesized via the Pictet-Spengler reaction, highlighting another route for constructing complex imidazo[4,5-c]pyridine frameworks (Klutchko et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds often reveals interesting features such as conformation, bond lengths, and angles, which are essential for understanding their chemical behavior. For instance, the crystal structure analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide provided insights into its conformation and electronic structure through X-ray diffraction and DFT calculations (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their functional groups and structural features. For example, reactions involving amidation, Suzuki coupling, and hydrogenation have been utilized in the synthesis of related compounds, showcasing a range of reactivities that could be expected from the compound (Ismail et al., 2004).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal structure of similar compounds provide crucial information for their handling and application. For instance, the crystalline structure of related molecules can reveal intermolecular interactions and stability factors, which are vital for understanding their behavior in different environments (Rodier et al., 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties of compounds like "5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid," are influenced by their molecular structure. Studies on related compounds, focusing on their interaction with DNA and biological activity, provide insights into the functional groups' roles in dictating these properties (Ismail et al., 2004).
Applications De Recherche Scientifique
Derivatives and Synthesis Methods
- The compound 5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid belongs to a broader class of chemicals, including derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine). These derivatives encompass a variety of amide, ester, and alkyl forms, synthesized using the Pictet-Spengler reaction of N im-substituted histidines. This demonstrates the chemical's versatility in forming diverse compounds with potential varied applications (Klutchko et al., 1991).
Biological Activity and Medicinal Chemistry
- Imidazo[4,5-c]pyridine derivatives, such as the one , have been explored for their antiprotozoal properties. For example, specific derivatives showed strong DNA affinities and exhibited significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum. This suggests potential medicinal applications, particularly in the development of treatments for protozoal infections (Ismail et al., 2004).
Photophysical and Fluorescent Properties
- The imidazo[4,5-c]pyridine scaffold, as part of compounds like 5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, has been investigated for its photophysical properties. Research indicates that these compounds absorb UV radiation and exhibit fluorescence, making them potential candidates for applications in optoelectronics, sensors, and chemical biology. Such properties can be crucial for studying cellular dynamics or developing new imaging technologies (Kielesiński et al., 2015).
Synthesis and Chemical Reactions
- The synthesis of the compound involves methodologies like the one-pot synthesis approach, as seen in related imidazo[1,5-a]pyridines. This technique allows for the introduction of various substituents, highlighting the compound's amenability to chemical modification and adaptation for specific research or industrial applications (Crawforth & Paoletti, 2009).
Propriétés
IUPAC Name |
5-[2-(2-chloro-6-fluorophenyl)acetyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-9-2-1-3-10(17)8(9)4-14(21)20-6-12-11(18-7-19-12)5-13(20)15(22)23/h1-3,7,13H,4-6H2,(H,18,19)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSYLZFHQWSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=O)CC3=C(C=CC=C3Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)




![N-[3-(1-tert-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]acetamide](/img/structure/B5649150.png)
![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5649161.png)
![N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649169.png)
![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![(4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5649184.png)
![3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)

